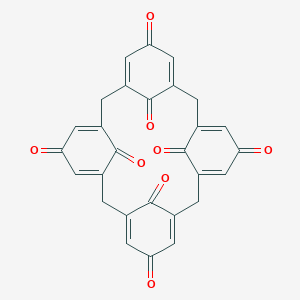

Calix(4)quinone

Descripción general

Descripción

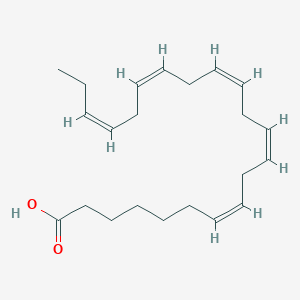

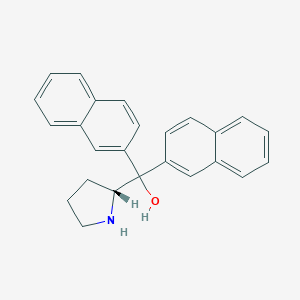

quinone, is a macrocyclic compound derived from Calix4arene. It consists of four p-benzoquinone units linked by methylene groups, forming a bowl-like structure.

Mecanismo De Acción

Target of Action

Calix(4)quinone (C4Q) is primarily used as a cathode material in rechargeable batteries . It contains four p-quinone units linked by four methylene groups .

Mode of Action

The mode of action of C4Q involves its interaction with its targets, which are the active centers in the battery. The carbonyl groups in the p-quinone units of C4Q can undergo reversible redox reactions, contributing to the charge and discharge processes in the battery .

Biochemical Pathways

This allows for the systematic adjustment of voltage, capacity, conductivity, redox kinetics, and other properties for electrode materials .

Pharmacokinetics

In the context of its use in batteries, the ‘pharmacokinetics’ of C4Q can be thought of as its behavior during the charge and discharge cycles of the battery. The molecular structure of C4Q is very stable and hardly decomposes in the electrochemical processes . Its high solubility in organic electrolytes can impede its performance .

Result of Action

The result of C4Q’s action in a battery is the delivery of a high capacity. For example, in lithium-ion batteries (LIBs), organic cathode materials of C4Q have delivered a high initial discharge capacity of 422 mA h g−1 . Its sodium storage property remains unclear .

Action Environment

The action of C4Q can be influenced by the environment in which it is used. For instance, the dissolution of C4Q in organic electrolytes can be a challenge . Strategies such as increasing molecular weight without reducing theoretical capacity have been proposed to address this issue . Furthermore, the nanosize effect and the good conduction of CMK-3 can enhance the cycling stability and high-rate capability of C4Q .

Análisis Bioquímico

Biochemical Properties

Calix(4)quinone is known for its high capacity as an organic cathode material . It has been found to interact with various biomolecules, particularly in the context of energy storage systems

Molecular Mechanism

The molecular mechanism of action of this compound is largely related to its role as an organic cathode material . It is known to undergo redox reactions, which are crucial for its function in energy storage systems

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to exhibit high and stable discharge capacity over multiple cycles . This suggests that it has good stability and does not degrade significantly over time. More long-term studies are needed to confirm these findings and to assess any potential long-term effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calix(4)quinone can be synthesized through the oxidation of Calix4arene. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. The reaction proceeds through the oxidation of the phenolic units in Calix4arene to form the quinone structure .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Calix(4)quinone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: this compound can be reduced to its hydroquinone form using reducing agents like sodium borohydride.

Substitution: The methylene groups in this compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher oxidation state quinones.

Reduction: Calixhydroquinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Calix(4)quinone has a wide range of scientific research applications, including:

Energy Storage: It is used as an organic cathode material in lithium-ion batteries due to its high theoretical capacity and stable electrochemical properties.

Biology and Medicine: Research is ongoing to explore its potential as a redox-active molecule in biological systems and its use in drug delivery.

Comparación Con Compuestos Similares

- Calix6quinone

- Calix8quinone

- Pillar4quinone

- Tetraamino-p-benzoquinone

Propiedades

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGCYJISDMPUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calix[4]quinone?

A1: The molecular formula of calix[4]quinone is C28H16O8, and its molecular weight is 480.44 g/mol. []

Q2: How is the structure of calix[4]quinone characterized?

A2: Calix[4]quinone's structure can be determined using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction, and infrared spectroscopy (IR). [, , ] NMR provides insights into the molecule's conformation and dynamics in solution, while X-ray diffraction reveals its solid-state structure. IR spectroscopy helps identify functional groups and their vibrational modes.

Q3: Does calix[4]quinone exist in different conformations?

A3: Yes, like calix[4]arenes, calix[4]quinones can adopt different conformations, including cone, partial cone, 1,3-alternate, and 1,2-alternate. [] The preferred conformation depends on factors like solvent, temperature, and the presence of guest molecules.

Q4: How can the dissolution issue of calix[4]quinone in batteries be addressed?

A4: Researchers are exploring several strategies to overcome the dissolution problem:

- Encapsulation: Embedding calix[4]quinone within a stable matrix, such as porous carbon materials like CMK-3 or biomass carbon derived from Physalis Peruviana L, can significantly improve its cycling stability in lithium-ion batteries. [, ]

- Structural Modification: Larger calix[n]quinones, like calix[8]quinone (C8Q), exhibit enhanced stability due to the reduced dissolution of their discharge products. []

- Electrolyte Optimization: Employing solid-state or gel polymer electrolytes can minimize the dissolution of calix[4]quinone compared to traditional liquid electrolytes. []

Q5: Are there any other applications for calix[4]quinone beyond batteries?

A5: Calix[4]quinone derivatives have shown potential in various applications, including:

- Sodium Ion-Selective Electrodes: Lipophilic triesters of calix[4]quinone incorporated into polymeric membranes demonstrate selectivity towards sodium ions, making them suitable for sensing applications. []

- Anion Recognition: Urea-functionalized calix[4]diquinone derivatives exhibit selective binding towards anions like H2PO4-, highlighting their potential as anion receptors. []

- Metal Ion Sensing: Calix[4]quinones can selectively bind to metal ions, with the binding event often inducing detectable changes in their electrochemical or spectroscopic properties. [, ]

Q6: How does the presence of metal ions affect the electrochemical properties of calix[4]quinone?

A8: Metal ion complexation can significantly influence the electrochemical behavior of calix[4]quinone. For instance, Ca2+ binding to calix[4]quinone-triacid-monoquinone (CTAQ) alters its voltammetric response to pH and leads to the stabilization of the semiquinone species. [] This modulation is attributed to electrostatic interactions and changes in hydrogen bonding networks upon metal ion complexation. [, ]

Q7: How is computational chemistry employed in the study of calix[4]quinone?

A9: Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure, binding affinities, and reaction mechanisms of calix[4]quinone and its derivatives. [, ] These calculations aid in understanding the influence of structural modifications on properties like redox potentials, metal ion selectivity, and host-guest interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)

![[(1R,3R,7R,9S)-8-Hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)

![methyl 2-benzo[a]anthracen-7-ylacetate](/img/structure/B135647.png)